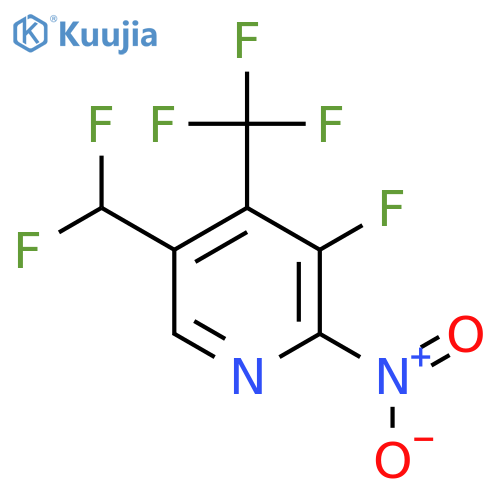Cas no 1804425-84-0 (5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine)

1804425-84-0 structure
商品名:5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine
CAS番号:1804425-84-0
MF:C7H2F6N2O2
メガワット:260.093402385712
CID:4884415
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H2F6N2O2/c8-4-3(7(11,12)13)2(5(9)10)1-14-6(4)15(16)17/h1,5H
- InChIKey: MLCSAWUVEOPKFM-UHFFFAOYSA-N
- ほほえんだ: FC1=C([N+](=O)[O-])N=CC(C(F)F)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 58.7
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033253-250mg |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine |
1804425-84-0 | 95% | 250mg |
$970.20 | 2022-04-02 | |
| Alichem | A029033253-1g |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine |
1804425-84-0 | 95% | 1g |
$3,068.70 | 2022-04-02 | |
| Alichem | A029033253-500mg |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine |
1804425-84-0 | 95% | 500mg |
$1,786.10 | 2022-04-02 |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1804425-84-0 (5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量